

# Spectral Analysis of Benzyl (3-fluorophenyl)carbamate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (3-Fluorophenyl)carbamic acid  
benzyl ester

Cat. No.: B141135

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This technical guide provides a detailed overview of the expected spectral data for Benzyl (3-fluorophenyl)carbamate (CAS No. 149524-47-0). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and analysis of analogous compounds. This guide also outlines standardized experimental protocols for acquiring such data.

## Core Compound Information

Property	Value
Chemical Name	Benzyl (3-fluorophenyl)carbamate
CAS Number	149524-47-0
Molecular Formula	C <sub>14</sub> H <sub>12</sub> FO <sub>2</sub> [1][2]
Molecular Weight	245.25 g/mol [1][2]
Structure	(Image of the chemical structure of Benzyl (3-fluorophenyl)carbamate)

## Predicted Spectral Data

The following tables summarize the predicted spectral data for Benzyl (3-fluorophenyl)carbamate. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

**Table 1: Predicted  $^1\text{H}$  NMR Spectral Data (500 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.40 - 7.25	m	5H	Ar-H (Benzyl)
~7.20 - 7.10	m	1H	Ar-H (Fluorophenyl)
~7.05	d	1H	Ar-H (Fluorophenyl)
~6.80	d	1H	Ar-H (Fluorophenyl)
~6.70	s (br)	1H	NH
~5.20	s	2H	$\text{CH}_2$

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data (125 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Assignment
~163 (d, $J \approx 245$ Hz)	C-F
~153	C=O
~140 (d, $J \approx 10$ Hz)	Ar-C-N
~136	Ar-C (Benzyl, ipso)
~130 (d, $J \approx 9$ Hz)	Ar-CH
~128.7	Ar-CH (Benzyl)
~128.4	Ar-CH (Benzyl)
~128.2	Ar-CH (Benzyl)
~114 (d, $J \approx 2$ Hz)	Ar-CH
~110 (d, $J \approx 21$ Hz)	Ar-CH
~107 (d, $J \approx 26$ Hz)	Ar-CH
~67	OCH <sub>2</sub>

**Table 3: Predicted IR Absorption Bands**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Medium	N-H Stretch
~3100 - 3000	Medium	Aromatic C-H Stretch
~1720	Strong	C=O Stretch (Carbamate)
~1600, ~1490	Medium	Aromatic C=C Stretch
~1250	Strong	C-O Stretch
~1150	Strong	C-F Stretch

**Table 4: Predicted Mass Spectrometry Data**

m/z	Interpretation
245.08	[M] <sup>+</sup> (Molecular Ion)
108.04	[C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> O] <sup>+</sup>
91.05	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
111.03	[FC <sub>6</sub> H <sub>4</sub> NH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of Benzyl (3-fluorophenyl)carbamate.
  - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
  - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 500 MHz spectrometer.
  - For <sup>1</sup>H NMR, acquire data with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.
  - For <sup>13</sup>C NMR, acquire data with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 transients.
  - Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply a line broadening of 0.3 Hz for <sup>1</sup>H and 1.0 Hz for <sup>13</sup>C spectra before Fourier transformation.

### Infrared (IR) Spectroscopy

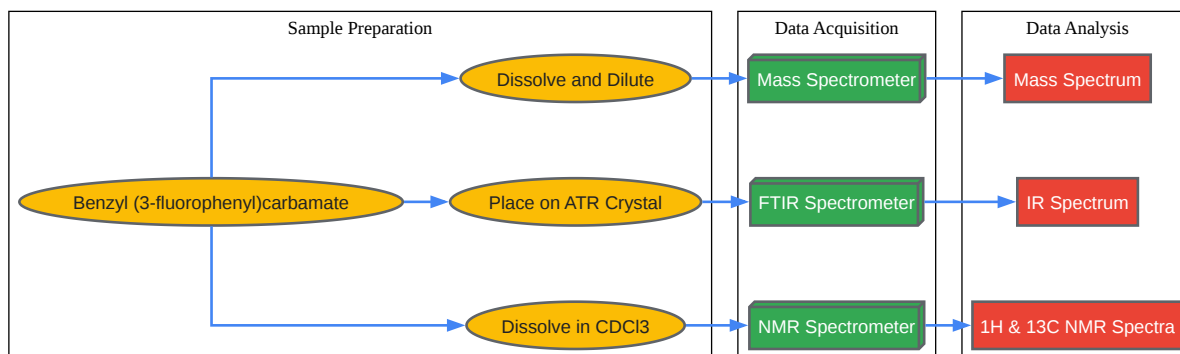
- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid Benzyl (3-fluorophenyl)carbamate sample directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
  - Collect data over a range of 4000-400  $\text{cm}^{-1}$ .
  - Perform a background scan of the empty ATR crystal prior to sample analysis.
  - Average 16 scans to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a 1 mg/mL stock solution of Benzyl (3-fluorophenyl)carbamate in a suitable solvent such as methanol or acetonitrile.
  - Dilute the stock solution to a final concentration of approximately 10  $\mu\text{g/mL}$  with the same solvent.
- Data Acquisition (Electron Ionization - EI):
  - Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.
  - Use a standard electron ionization energy of 70 eV.
  - Acquire the mass spectrum over a mass-to-charge ( $m/z$ ) range of 50-500.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like Benzyl (3-fluorophenyl)carbamate.



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Caption: General workflow for spectral analysis.

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## References

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